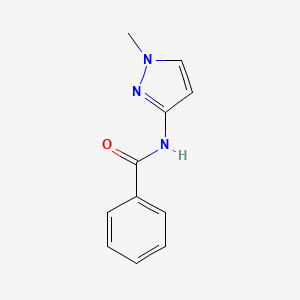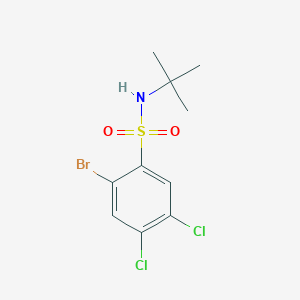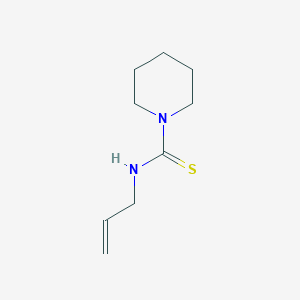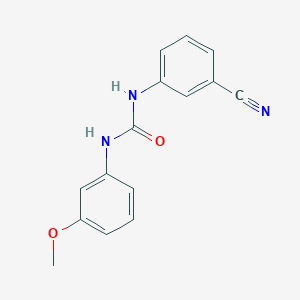
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMP belongs to the class of morpholino compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves its binding to the extracellular surface of GPCRs. This binding prevents the activation of the receptor by its ligand, effectively inhibiting its activity. The selectivity of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone for specific GPCRs is due to the unique structure of the compound, which allows it to interact with specific amino acid residues on the receptor surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone depend on the specific GPCR that it targets. In general, the inhibition of GPCR activity by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone can lead to changes in intracellular signaling pathways, which can affect various physiological processes. For example, the inhibition of certain GPCRs by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to reduce inflammation, decrease blood pressure, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its selectivity for specific GPCRs. This selectivity allows researchers to study the function of individual receptors without affecting the activity of other GPCRs. Additionally, (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has a high affinity for its target receptors, making it a potent inhibitor. However, one limitation of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For research involving (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone include the development of more selective and potent inhibitors, as well as the exploration of new therapeutic targets.
Synthesemethoden
The synthesis of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves several steps, including the reaction of 4-methyl-3-pyrrol-1-ylphenyl-boronic acid with morpholine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is typically around 50-60%, and the compound can be obtained as a white powder.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has shown promising results in various scientific research applications. One of the primary uses of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in various physiological processes. (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
(4-methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-4-5-14(12-15(13)17-6-2-3-7-17)16(19)18-8-10-20-11-9-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGYANDSNYKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)